1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole
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Overview
Description
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(chloromethyl)benzaldehyde.
Formation of Triazole Ring: The aldehyde is then reacted with hydrazine hydrate and formic acid to form the triazole ring.
Final Product: The resulting product is this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or antifungal agent.
Material Science: The compound can be used in the synthesis of polymers or as a building block for more complex molecules.
Biological Studies: It is used in research to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The triazole ring can also interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
- 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole
- 1-(3-(Methyl)phenyl)-1H-1,2,4-triazole
Uniqueness: 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-[3-(chloromethyl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5H2 |
InChI Key |
KTUNMWJLMFVPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CCl |
Origin of Product |
United States |
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